molecular formula C10H15N3O B1391351 4-(Pyrazin-2-yloxy)cyclohexan-1-amine CAS No. 746598-84-5

4-(Pyrazin-2-yloxy)cyclohexan-1-amine

Cat. No. B1391351
M. Wt: 193.25 g/mol
InChI Key: RMVXHXGOICIBCO-UHFFFAOYSA-N
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Description

“4-(Pyrazin-2-yloxy)cyclohexan-1-amine” is a heterocyclic compound . It has a molecular weight of 193.25 . The IUPAC name for this compound is 4-(2-pyrazinyloxy)cyclohexanamine .


Molecular Structure Analysis

The InChI code for “4-(Pyrazin-2-yloxy)cyclohexan-1-amine” is 1S/C10H15N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(Pyrazin-2-yloxy)cyclohexan-1-amine” is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis of Fused Pyrrolopyrrolidinones and Pyrrolopyridazinones

4-Methyl-4-(dimethoxymethyl)pyrans, prepared from cyclohexane-1,3-diones, undergo hydrolysis and treatment with amines to synthesize fused pyrrolopyrrolidinones and pyrrolopyridazinones, demonstrating a method for creating complex molecular structures (Okamoto et al., 1997).

Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives

A four-component bicyclization strategy has been established for synthesizing pyrazolo[3,4-b]pyridine derivatives. This method involves arylglyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one, and cyclohexane-1,3-diones, indicating a flexible approach to creating multicyclic structures (Tu et al., 2014).

Synthesis of Pyrroles and Pyrazines

4-Aminopyrrole-3-carboxylates and pyrazine-2-carboxylates can be synthesized from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles. The reaction conditions and the Rh(II) catalyst used influence the formation of these compounds, providing insights into the synthetic pathways for pyrroles and pyrazines (Rostovskii et al., 2017).

Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea

Studies on the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles have revealed insights into their crystalline forms and intermolecular hydrogen bonding patterns. This research contributes to understanding the structural aspects of related compounds (Böck et al., 2020).

Domino Reactions in Aqueous Media

4H-pyrano[2,3-c]pyrazol-6-amines have been synthesized using an L-proline-catalyzed, on-water four-component domino reaction. This method demonstrates the potential of creating densely functionalized compounds through environmentally friendly processes (Prasanna et al., 2013).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “4-(Pyrazin-2-yloxy)cyclohexan-1-amine” can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

4-pyrazin-2-yloxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVXHXGOICIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666845
Record name 4-[(Pyrazin-2-yl)oxy]cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrazin-2-yloxy)cyclohexan-1-amine

CAS RN

746598-84-5
Record name 4-[(Pyrazin-2-yl)oxy]cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity is a promising approach to manage the inflammatory response under disabling conditions. In fact…
Number of citations: 7 pubs.acs.org

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